molecular formula C10H15FO3 B2750090 Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate CAS No. 2418692-70-1

Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate

Cat. No.: B2750090
CAS No.: 2418692-70-1
M. Wt: 202.225
InChI Key: KBSWSFLKHYVHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate is a chemical compound with the molecular formula C10H15FO3 and a molecular weight of 202.23 g/mol . It is characterized by the presence of a fluoro group and a cyclohexyl ring with a ketone functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate typically involves the reaction of ethyl acetate with 4-oxocyclohexyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The fluoro group and the ketone functional group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO3/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSWSFLKHYVHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCC(=O)CC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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